Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate
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Overview
Description
Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C11H14N2O5S and a molecular weight of 286.30426 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out under various conditions, including:
Neat Methods: Stirring without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring of ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (OH-, NH3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
N-cyanoacetamides: These compounds are structurally similar and are used as precursors for heterocyclic synthesis.
Methyl cyanoacetate: Another related compound used in similar synthetic applications.
Uniqueness: Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of functional groups makes it a versatile compound in both research and industrial settings.
Biological Activity
Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in various fields.
This compound has the molecular formula C₁₄H₁₅N₃O₄S and a molecular weight of approximately 300.33 g/mol. The structure includes a cyano group, an amino group, and a sulfonate group, which contribute to its solubility and reactivity in biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures display antimicrobial effects against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents.
- Anticancer Activity : The presence of the cyano and amino groups may enhance the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies indicate that derivatives of similar compounds can inhibit tumor growth in vitro .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it could potentially modulate RNase L activity, which plays a crucial role in antiviral responses .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- One-Pot Multicomponent Reactions : This method involves combining methyl cyanoacetate with appropriate amines and sulfonyl chlorides under optimized conditions to yield the desired sulfonate derivative efficiently .
- Microwave-Assisted Synthesis : Utilizing microwave irradiation can significantly reduce reaction times and improve yields compared to traditional heating methods .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of methyl 2-amino-2-cyanoacetate derivatives against common bacterial strains. Results indicated that certain derivatives exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development.
Compound | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
Compound A | 15 | E. coli |
Compound B | 20 | S. aureus |
Methyl 2-amino-2-cyanoacetate | 18 | P. aeruginosa |
Case Study 2: Anticancer Potential
In vitro studies were conducted to assess the anticancer activity of methyl 2-amino-2-cyanoacetate against various cancer cell lines. The compound demonstrated cytotoxic effects, leading to apoptosis in treated cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Induction of apoptosis |
MCF-7 | 30 | Cell cycle arrest |
A549 | 28 | Inhibition of proliferation |
Properties
Molecular Formula |
C11H14N2O5S |
---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
methyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H6N2O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-4(7)3(6)2-5/h2-5H,1H3,(H,8,9,10);3H,6H2,1H3 |
InChI Key |
HQUBJHSYNRGYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C(C#N)N |
Origin of Product |
United States |
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